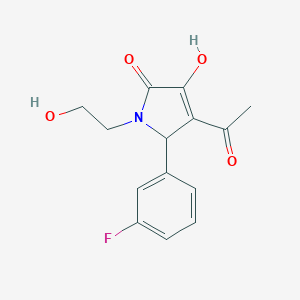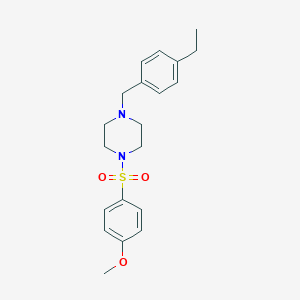
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as A-443654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anticancer properties and has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its inhibition of the protein kinase B-Raf, which is involved in cell signaling pathways that regulate cell growth and survival. By inhibiting B-Raf, this compound disrupts these signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is its specificity for B-Raf inhibition, which allows for targeted inhibition of cancer cell growth. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in laboratory experiments.
Orientations Futures
Future research on 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one could focus on its potential therapeutic applications in other diseases, such as inflammatory disorders. Additionally, further studies could investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anticancer effects. Finally, research could also focus on developing more soluble forms of this compound for improved administration in laboratory experiments.
Méthodes De Synthèse
The synthesis of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-(3-fluorophenyl)-3-hydroxypropanoic acid with acetic anhydride and diethylamine to yield the intermediate 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(diethylamino)-1,5-dihydro-2H-pyrrol-2-one. This intermediate is then treated with ethylene glycol to afford the final product, this compound.
Applications De Recherche Scientifique
4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C14H14FNO4 |
|---|---|
Poids moléculaire |
279.26 g/mol |
Nom IUPAC |
3-acetyl-2-(3-fluorophenyl)-4-hydroxy-1-(2-hydroxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H14FNO4/c1-8(18)11-12(9-3-2-4-10(15)7-9)16(5-6-17)14(20)13(11)19/h2-4,7,12,17,19H,5-6H2,1H3 |
Clé InChI |
XQGGCQGKQJTCAF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCO)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)F)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)


![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)



![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
